Acetohydroxamic acid
Overview
Description
Acetohydroxamic acid is a synthetic urea derivative with the chemical formula C₂H₅NO₂. It is known for its potent and irreversible inhibition of the urease enzyme in various bacteria and plants. This compound is primarily used to treat urinary tract infections caused by urea-splitting bacteria .
Mechanism of Action
Target of Action
Acetohydroxamic acid (AHA) primarily targets the bacterial enzyme urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the metabolism of nitrogen-containing compounds by some bacteria.
Mode of Action
AHA acts as an antagonist of the bacterial enzyme urease . It reversibly inhibits urease , thereby inhibiting the hydrolysis of urea and the production of ammonia in urine infected with urea-splitting organisms . This leads to a decrease in pH and ammonia levels .
Pharmacokinetics
Upon oral administration, AHA is rapidly absorbed from the gastrointestinal tract . The major metabolites of AHA in humans are acetamide and CO2 . CO2 is eliminated in the breath and accounts for 20–45% of the administered dose, while acetamide is eliminated in the urine and accounts for only 9–14% of the administered dose . The remaining dose is eliminated as intact AHA in the urine (19–48%) .
Result of Action
The primary result of AHA’s action is a decrease in pH and ammonia levels in urine infected with urea-splitting organisms . This can enhance the effectiveness of antimicrobial agents, leading to a higher cure rate . It is used, in addition to antibiotics or medical procedures, to treat chronic urea-splitting urinary infections .
Action Environment
Biochemical Analysis
Biochemical Properties
Acetohydroxamic acid plays a significant role in biochemical reactions, particularly as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. By inhibiting urease, this compound prevents this process, leading to a decrease in pH and ammonia levels .
Cellular Effects
The primary cellular effect of this compound is its impact on urea-splitting organisms. By inhibiting urease, it prevents the production of ammonia in urine infected with these organisms . This leads to a decrease in urine pH, which can have various effects on cellular function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its activity . This prevents the hydrolysis of urea, leading to a decrease in the production of ammonia and carbon dioxide. This mechanism of action is the basis for its use in the treatment of urinary tract infections caused by urea-splitting organisms .
Metabolic Pathways
This compound is involved in the urea cycle metabolic pathway. By inhibiting urease, it impacts this pathway by preventing the hydrolysis of urea
Transport and Distribution
Given its solubility in water , it is likely that it can be readily transported and distributed within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetohydroxamic acid can be synthesized by reacting hydroxylamine hydrochloride with methyl acetate in the presence of a solid alkali catalyst and an alcohol solvent. The reaction proceeds as follows: [ \text{CH}_3\text{COOCH}_3 + \text{NH}_2\text{OH.HCl} \rightarrow \text{CH}_3\text{CONHOH} + \text{CH}_3\text{OH} + \text{HCl} ] This method involves mixing the reactants in a reactor and neutralizing the hydrochloric acid produced during the reaction .
Industrial Production Methods: In industrial settings, this compound is produced by similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, particularly with metal ions, forming stable complexes.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reactions: Metal ions like iron, aluminum, and plutonium can react with this compound to form complexes.
Major Products:
Oxidation Products: Various oxidation products depending on the oxidizing agent used.
Reduction Products: Reduced forms of this compound.
Complexes: Stable metal complexes formed during substitution reactions.
Scientific Research Applications
Acetohydroxamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various chemical processes.
Biology: this compound is studied for its enzyme inhibition properties, particularly against urease, making it valuable in biological research.
Medicine: It is used to treat urinary tract infections and prevent the formation of struvite stones in the kidneys.
Comparison with Similar Compounds
Salicylhydroxamic Acid: Another hydroxamic acid with similar enzyme inhibition properties.
Hydroxyurea: A compound that also inhibits urease but has different applications.
N-Hydroxyacetamide: Structurally similar to acetohydroxamic acid and shares some chemical properties.
Uniqueness: this compound is unique due to its potent and irreversible inhibition of urease, making it particularly effective in treating urinary tract infections and preventing kidney stone formation. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .
Properties
IUPAC Name |
N-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2(4)3-5/h5H,1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDCFGSUDOHDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022546 | |
Record name | Acetohydroxamic acid | |
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Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetohydroxamic Acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |
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Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4), 5.09e+02 g/L | |
Record name | SID49640647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Acetohydroxamic acid | |
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Record name | Acetohydroxamic Acid | |
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Mechanism of Action |
Acetohydroxamic Acid reversibly inhibits the bacterial enzyme urease. This inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting organisms, leading to a decrease in pH and ammonia levels. As antimicrobial agents are more effective in such conditions, the effectiveness of these agents is amplified, resulting in a higher cure rate., Inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting bacteria, by reversible inhibition of the bacterial enzyme urease, and by the chelation of nickel, an essential component of urease enzymes. Such enzyme inhibition results in reduction of both urine alkalinity and ammonia concentration. The effectiveness of antibacterial medication is then enhanced and the formation of urinary calculi reduced. | |
Record name | Acetohydroxamic acid | |
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Record name | ACETOHYDROXAMIC ACID | |
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CAS No. |
546-88-3 | |
Record name | Acetohydroxamic acid | |
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Record name | Acetohydroxamic acid [USAN:USP:INN] | |
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Record name | Acetohydroxamic acid | |
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Record name | Acetohydroxamic acid | |
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Record name | ACETOHYDROXAMIC ACID | |
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Record name | Acetohydroxamic Acid | |
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Melting Point |
89-92 °C, 90.5 °C | |
Record name | Acetohydroxamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00551 | |
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Record name | ACETOHYDROXAMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Acetohydroxamic Acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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